molecular formula C15H13N3O5 B11023843 N-(2-ethylphenyl)-3,5-dinitrobenzamide CAS No. 346723-23-7

N-(2-ethylphenyl)-3,5-dinitrobenzamide

Cat. No.: B11023843
CAS No.: 346723-23-7
M. Wt: 315.28 g/mol
InChI Key: JKJMFBLXPHUQNY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and two nitro groups at the 3 and 5 positions of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2-ethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the benzamide ring to introduce the nitro groups at the desired positions.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, concentration, and reaction time. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-(2-ethylphenyl)-3,5-diaminobenzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-ethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also interact with enzymes or receptors, altering their activity and affecting cellular pathways.

Comparison with Similar Compounds

    N-(2-ethylphenyl)-3,5-diaminobenzamide: A reduced form with amino groups instead of nitro groups.

    N-(2-methylphenyl)-3,5-dinitrobenzamide: A similar compound with a methyl group instead of an ethyl group.

    N-(2-ethylphenyl)-4,6-dinitrobenzamide: A positional isomer with nitro groups at different positions.

Uniqueness: N-(2-ethylphenyl)-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. The presence of the ethyl group also affects its physicochemical properties, making it distinct from other benzamide derivatives.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

346723-23-7

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(2-ethylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-2-10-5-3-4-6-14(10)16-15(19)11-7-12(17(20)21)9-13(8-11)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

JKJMFBLXPHUQNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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